8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTROPKYIUGAZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction. The starting material, 4-methoxycyclohexan-1-one, undergoes a series of transformations to form the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. The process involves the use of catalytic hydrogenation and oxidation under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the compound with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interaction with delta opioid receptors makes it a valuable tool for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. The compound binds to these receptors, triggering a cascade of intracellular events that result in analgesic effects. The molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways .
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:
*Estimated based on molecular formula (C18H19N3O5).
†Predicted using benzodioxole analog (logP 2.51) as reference.
‡Calculated from antiplasmodial SAR studies.
§Estimated from alkyl chain contributions.
Structural and Functional Insights
Substituent Effects on Bioactivity
- Antimalarial Activity : CWHM-123 and CWHM-505 (4,5-dichloro analog, IC50: 0.099 µM) demonstrate that electron-withdrawing groups (e.g., Cl, OH) enhance antiplasmodial potency. The target compound’s 4-methoxybenzoyl group, with a methoxy electron-donating group, may reduce binding to parasitic targets compared to chloro/hydroxy substituents .
- Anticancer Activity : TRI-BE’s benzyl group facilitates interactions with focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs), inhibiting cancer cell migration. The 4-methoxybenzoyl group in the target compound could modulate selectivity due to steric and electronic differences .
- HIF PHD Inhibition : Spirohydantoins with polar substituents (e.g., carboxylic acids) show improved pharmacokinetics (PK) and reduced hERG channel off-target activity. The target compound’s lipophilic 4-methoxybenzoyl group may require optimization for HIF PHD inhibition .
Physicochemical Properties
- logP and Solubility : The benzodioxole analog (S395-0393, logP 2.51) exhibits moderate lipophilicity, comparable to the target compound. Alkyl-substituted derivatives (e.g., 8-(3-ethoxypropyl), logP ~1.8) are more hydrophilic, suggesting that the 4-methoxybenzoyl group balances lipophilicity for membrane permeability .
- Synthetic Yields: Microwave-assisted Suzuki coupling (e.g., 32% yield for bromopyridine intermediates) and hydrogenolysis (quantitative yield for TRI-BE synthesis) are common methods. The target compound’s synthesis likely requires similar Pd-catalyzed or deprotection steps .
Therapeutic Potential and Limitations
- Antimalarial vs. Anticancer: While CWHM-123 and TRI-BE highlight the versatility of the spirohydantoin scaffold, the target compound’s 4-methoxybenzoyl group may shift its therapeutic niche.
- Safety Profiles : HIF PHD inhibitors with acidic moieties (e.g., carboxylic acids) show reduced hepatotoxicity compared to lipophilic analogs. The target compound’s safety profile remains speculative but warrants liver enzyme monitoring .
Biological Activity
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. This compound is characterized by its unique spirocyclic structure, which is composed of nitrogen and carbon atoms. Its molecular formula is with a molecular weight of approximately 393.4 g/mol. The presence of various functional groups in its structure suggests potential biological activities that are being explored in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with delta opioid receptors. Upon binding to these receptors, the compound initiates a series of intracellular signaling events that lead to analgesic effects. This mechanism involves G-protein coupled receptors (GPCRs), which are pivotal in various signal transduction pathways, influencing pain perception and inflammatory responses .
Biological Activities
Research indicates that derivatives of triazaspiro compounds exhibit significant biological activities, including:
- Myelostimulating Activity : Preclinical studies have shown that compounds similar to this compound can enhance hematopoiesis by accelerating the regeneration of lymphocytes and granulocytes in bone marrow . This suggests potential applications in treating hematological disorders.
- Antinociceptive Effects : The compound has demonstrated analgesic properties through its action on opioid receptors. Studies indicate that it may be effective in managing pain with fewer side effects compared to traditional opioids .
Case Studies and Research Findings
Several studies have evaluated the biological activities of triazaspiro compounds:
- Myelostimulation Study : A study published in Bioorganic & Medicinal Chemistry Letters reported that specific derivatives of triazaspiro compounds significantly accelerated the regeneration of bone marrow cells in preclinical models . The findings suggest these compounds could be developed into therapies for conditions like anemia.
- Analgesic Efficacy : Research highlighted in PubMed identified triazaspiro derivatives as potent inhibitors of prolyl hydroxylase enzymes (PHDs), which are involved in erythropoietin regulation. These inhibitors have shown promise in increasing erythropoietin levels and could be beneficial for patients with anemia .
Comparative Analysis
To better understand the unique properties of this compound relative to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Structure | Lacks methoxy group; simpler structure |
| 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Structure | Methyl substitution instead of benzyl; different biological profile |
| 7-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Structure | Acetyl group introduces different reactivity; potential for distinct pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
